5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)12(15)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
GNESIVKLALBDQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Methoxybenzoyl 1 Methyl 1h Imidazole
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 5-(4-methoxybenzoyl)-1-methyl-1H-imidazole suggests several potential disconnection points, leading to strategically viable precursors. The most logical disconnection is at the carbonyl carbon-C5 bond of the imidazole (B134444) ring. This bond can be formed through acylation of a pre-formed 1-methyl-1H-imidazole ring or by constructing the imidazole ring with the benzoyl moiety already in place.
Disconnect 1: Acylation of the Imidazole Ring
This approach involves the direct acylation of a 1-methyl-1H-imidazole precursor at the C5 position with a 4-methoxybenzoyl electrophile. However, direct Friedel-Crafts acylation of the electron-rich imidazole ring is often problematic due to catalyst coordination with the ring nitrogens and potential lack of regioselectivity. A more controlled approach would involve the use of a C5-metalated 1-methyl-1H-imidazole species, such as a Grignard or organolithium reagent, which would then react with a suitable 4-methoxybenzoyl electrophile like 4-methoxybenzoyl chloride.
Disconnect 2: Imidazole Ring Formation
An alternative strategy involves constructing the imidazole ring from acyclic precursors that already contain the necessary fragments. For instance, a precursor containing the N-methyl group and another with the 4-methoxybenzoyl moiety can be condensed to form the desired imidazole. This approach often provides better control over the final substitution pattern.
Based on these disconnections, key precursors for the synthesis of this compound can be identified:
From Disconnect 1: 1-methyl-1H-imidazole and 4-methoxybenzoyl chloride (or a related derivative).
From Disconnect 2: Precursors such as a substituted α-dicarbonyl compound and an amidine or ammonia (B1221849) and an aldehyde, where one of the components incorporates the 4-methoxybenzoyl group. A plausible route could involve the reaction of a 1,2-dicarbonyl compound bearing the 4-methoxybenzoyl group with formaldehyde, methylamine, and a source of ammonia.
Established and Modified Synthetic Pathways
Given the challenges of direct C5 acylation, multi-step synthetic approaches are generally more reliable for obtaining this compound.
A robust multi-step synthesis can be envisioned starting from a C5-functionalized 1-methyl-1H-imidazole. A common and versatile intermediate is 1-methyl-1H-imidazole-5-carbaldehyde. This aldehyde can be synthesized and then converted to the desired ketone.
Pathway A: From 1-methyl-1H-imidazole-5-carbaldehyde
Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde: This can be achieved through various methods, including the N-methylation of commercially available 4(5)-imidazolecarboxaldehyde. The regioselectivity of methylation can be an issue, often leading to a mixture of N1 and N3 isomers. researchgate.netdergipark.org.tr Separation of these isomers is a critical optimization step.
Grignard Addition: The aldehyde can be reacted with a Grignard reagent, 4-methoxyphenylmagnesium bromide, to form a secondary alcohol. masterorganicchemistry.com
Oxidation: The resulting secondary alcohol is then oxidized to the target ketone, this compound, using a suitable oxidizing agent such as manganese dioxide or a Swern oxidation. mdpi.com
Pathway B: Ring Construction Strategy
An alternative involves the construction of the imidazole ring. One established method for imidazole synthesis is the Radziszewski reaction. A modified approach could be employed:
Synthesis of a 1,2-dicarbonyl precursor: A key intermediate would be a diketone bearing the 4-methoxybenzoyl group, such as 1-(4-methoxyphenyl)propane-1,2-dione.
Condensation: This diketone can then be condensed with formaldehyde, methylamine, and ammonia (or an ammonia source like ammonium (B1175870) acetate) to form the 1,4,5-trisubstituted imidazole ring, yielding the target compound.
Optimization of these pathways would involve fine-tuning reaction conditions to maximize yields and minimize side products. For Pathway A, controlling the regioselectivity of N-methylation is crucial. In Pathway B, the conditions for the multi-component condensation reaction would need to be optimized.
The success of the proposed synthetic pathways is highly dependent on the specific reaction conditions employed.
| Reaction Step | Reagents and Conditions | Potential for Yield Enhancement |
| N-Methylation of 4(5)-imidazolecarboxaldehyde | Methyl iodide, sodium hydride in THF | Careful control of stoichiometry and temperature to improve regioselectivity. Use of alternative methylating agents and bases. |
| Grignard Reaction | 4-methoxyphenylmagnesium bromide in diethyl ether or THF | Ensuring anhydrous conditions is critical. Slow addition of the aldehyde to the Grignard reagent can minimize side reactions. |
| Oxidation of Secondary Alcohol | MnO2 in dichloromethane (B109758) or Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Choice of oxidant can significantly impact yield and ease of purification. Swern oxidation is often high-yielding but requires careful temperature control. |
| Imidazole Ring Formation (Radziszewski type) | 1-(4-methoxyphenyl)propane-1,2-dione, formaldehyde, methylamine, ammonium acetate (B1210297) in a suitable solvent like acetic acid | Microwave-assisted synthesis could potentially reduce reaction times and improve yields. |
Strategies for yield enhancement include the use of high-purity starting materials, optimization of solvent systems, precise control of reaction temperature and time, and efficient purification methods such as column chromatography.
Novel and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods.
While direct C5-acylation is challenging, recent advances in C-H activation chemistry offer potential avenues for novel synthetic routes. Although much of the research on imidazole C-H activation has focused on the C2 position, the development of new ligand and catalyst systems could enable regioselective C5 functionalization. nagoya-u.ac.jpelsevierpure.comrsc.orgnih.gov
A hypothetical catalytic approach could involve a transition-metal-catalyzed cross-coupling reaction between a C5-H bond of 1-methyl-1H-imidazole and a 4-methoxybenzoyl derivative. This would represent a highly atom-economical approach.
The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.
Atom Economy: The multi-component ring formation strategy (Pathway B) generally has a higher atom economy than the multi-step linear synthesis (Pathway A), as more of the atoms from the reactants are incorporated into the final product.
Process Intensification: The use of microwave irradiation in the imidazole ring formation step is an example of process intensification. It can lead to significantly shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating.
Safer Solvents: Exploring the use of greener solvents in steps like the Grignard reaction and oxidation can reduce the environmental impact of the synthesis. For example, replacing chlorinated solvents in the oxidation step with more benign alternatives would be a significant improvement.
By integrating these novel and green approaches, the synthesis of this compound can be made more efficient and sustainable.
Regioselectivity and Stereoselectivity Control in Synthesis
The principal challenge in the synthesis of this compound lies in the selective introduction of the methyl group at the N-1 position and the 4-methoxybenzoyl group at the C-5 position of the imidazole core. The inherent electronic properties of the imidazole ring can lead to a mixture of regioisomers if the reaction conditions are not carefully controlled.
Strategies for Directing Functionalization on the Imidazole Ring
The regioselective functionalization of the imidazole ring is a well-explored area of synthetic organic chemistry. Several strategies can be employed to achieve the desired 1,5-disubstituted pattern for the target molecule.
N-Methylation Strategies:
The methylation of an imidazole ring bearing a substituent at the 4(5)-position can result in a mixture of N-1 and N-3 alkylated products. The regiochemical outcome is influenced by factors such as the nature of the substituent, the alkylating agent, the solvent, and the base used. To favor the formation of the 1,5-isomer, as required for this compound, several approaches can be considered:
Directed N-methylation: In some cases, the substituent on the imidazole ring can direct the incoming methyl group to a specific nitrogen. For instance, a bulky protecting group at a nearby position can sterically hinder one of the nitrogen atoms, favoring alkylation at the other.
Thermodynamic vs. Kinetic Control: The ratio of N-1 to N-3 isomers can sometimes be controlled by temperature. One isomer may be the kinetic product, formed faster at lower temperatures, while the other is the more stable thermodynamic product, favored at higher temperatures or with longer reaction times.
Pre-functionalization and Isomer Separation: A common strategy involves the methylation of a 4(5)-substituted imidazole precursor, which often yields a mixture of the 1,4- and 1,5-isomers. These isomers can then be separated using chromatographic techniques. The specific precursor for our target molecule would be (4(5)-(4-methoxybenzoyl)-1H-imidazole).
| Strategy | Description | Key Factors |
| Directed N-methylation | A substituent on the imidazole ring sterically or electronically directs the N-methylation to a specific nitrogen atom. | Nature of directing group, reaction temperature. |
| Thermodynamic Control | Reaction conditions are chosen to favor the formation of the more stable 1,5-isomer. | Higher temperatures, longer reaction times. |
| Kinetic Control | Reaction conditions are chosen to favor the faster-forming isomer, which may or may not be the desired one. | Lower temperatures, shorter reaction times. |
| Chromatographic Separation | A mixture of 1,4- and 1,5-isomers is synthesized and then separated. | Choice of stationary and mobile phases. |
C-5 Acylation Strategies:
The introduction of the 4-methoxybenzoyl group at the C-5 position of a 1-methyl-1H-imidazole ring is another critical step requiring regiochemical control. The C-5 position of 1-substituted imidazoles is known to be susceptible to electrophilic attack.
Palladium-Catalyzed Direct C-H Arylation/Acylation: A promising modern approach involves the direct functionalization of a C-H bond. Palladium-catalyzed direct C-H arylation of 1-substituted imidazoles at the C-5 position has been reported. While arylation is more common, similar catalytic systems can be adapted for acylation reactions using acyl chlorides or anhydrides as the electrophile. This method offers high regioselectivity and atom economy.
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group on the imidazole ring to facilitate deprotonation at an adjacent position by a strong base, followed by quenching with an electrophile. For C-5 acylation of 1-methyl-1H-imidazole, a directing group could potentially be installed at the N-1 or C-2 position to direct metalation to C-5.
Friedel-Crafts Acylation: While a classic method for acylating aromatic rings, its application to electron-rich heterocycles like imidazole can be challenging due to potential side reactions and lack of regioselectivity. However, under carefully optimized conditions with a suitable Lewis acid catalyst, it might be a viable route.
| Strategy | Description | Key Factors |
| Palladium-Catalyzed C-H Acylation | A palladium catalyst facilitates the direct coupling of a C-H bond at the C-5 position with an acylating agent. | Catalyst, ligand, base, solvent, temperature. |
| Directed Ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate the C-5 position, creating a nucleophile for acylation. | Directing group, strong base, electrophile. |
| Friedel-Crafts Acylation | An acyl group is introduced using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. | Lewis acid, solvent, temperature. |
A plausible synthetic route could, therefore, involve the initial N-methylation of a suitable imidazole precursor, followed by a regioselective C-5 acylation, or vice-versa. The choice of the specific sequence would depend on the compatibility of the functional groups with the reaction conditions of each step.
Methods for Achieving Stereochemical Control (If Applicable to Derivatives)
The parent molecule, this compound, is achiral, and therefore, its synthesis does not require stereochemical control. However, if chiral centers are introduced into derivatives of this compound, for example, by modification of the benzoyl group or addition of a chiral substituent to the imidazole ring, then stereoselective synthesis becomes a critical consideration.
Several methods are available for achieving stereochemical control in the synthesis of chiral imidazole derivatives:
Use of Chiral Starting Materials: A straightforward approach is to start the synthesis with a chiral precursor that already contains the desired stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the imidazole or a precursor molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction that creates a new stereocenter. For example, a chiral transition metal complex could be used in a C-H functionalization reaction to produce one enantiomer of a chiral derivative in excess.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
| Method | Description | Example Application for Derivatives |
| Chiral Starting Materials | The synthesis begins with a molecule that already possesses the desired chirality. | Using a chiral amino acid to construct the imidazole ring. |
| Chiral Auxiliaries | A temporary chiral group is used to control the stereochemical outcome of a reaction. | Attaching a chiral auxiliary to the imidazole nitrogen to direct a diastereoselective alkylation. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A chiral rhodium catalyst for an asymmetric hydrogenation of a double bond in a side chain. |
| Enzymatic Resolutions | An enzyme selectively modifies one enantiomer of a racemic mixture. | Using a lipase (B570770) to selectively acylate one enantiomer of a racemic alcohol derivative. |
The choice of method would depend on the specific structure of the desired chiral derivative and the nature of the stereocenter to be introduced.
Structural Elucidation and Advanced Conformational Analysis of 5 4 Methoxybenzoyl 1 Methyl 1h Imidazole
High-Resolution Spectroscopic Characterization
A definitive structural assignment and dynamic analysis of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole would necessitate a suite of high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) and methoxybenzoyl rings, as well as the N-methyl group. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and connectivity of the protons. For instance, the aromatic protons on the 4-methoxyphenyl (B3050149) group would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the imidazole ring would exhibit chemical shifts influenced by the electron-withdrawing benzoyl group and the methyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. This would allow for the unambiguous assignment of the carbonyl carbon, the carbons of the imidazole and benzene rings, and the methyl carbons.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the imidazole and benzoyl fragments of the molecule.
Dynamic NMR: Temperature-dependent NMR studies could reveal information about conformational dynamics, such as the rotational barrier around the single bond connecting the imidazole and carbonyl groups.
Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole H | 7.0 - 8.5 | 120 - 145 |
| Methoxybenzoyl H | 6.8 - 8.0 | 114 - 165 |
| N-CH₃ H | 3.5 - 4.5 | 30 - 40 |
| O-CH₃ H | 3.8 - 4.0 | 55 - 60 |
Note: These are estimated ranges based on typical values for similar functional groups and are not based on experimental data for the specific compound.
Infrared (IR) and Raman spectroscopy would provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and imidazole rings, and C-O stretching vibrations of the methoxy (B1213986) group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings would be expected to give strong signals in the Raman spectrum.
Table 3.1.2: Expected Key Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | 1650 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Imidazole C=N | Stretching | 1500 - 1650 |
| C-O (Methoxy) | Stretching | 1200 - 1300 |
Note: These are expected frequency ranges and are not based on experimental data for the specific compound.
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the compound. For this compound (C₁₂H₁₂N₂O₂), the calculated monoisotopic mass is 216.0899 g/mol . HRMS would be able to measure this mass with high accuracy, typically to within a few parts per million (ppm), which would provide strong evidence for the correct molecular formula.
Solution-Phase Conformational Analysis
The conformational flexibility of this compound in solution is a critical determinant of its chemical reactivity and potential biological activity. The primary source of this flexibility is the rotation around the single bond connecting the benzoyl and imidazole rings. This rotation gives rise to different spatial arrangements of the two ring systems, known as conformers or rotamers. The study of these conformational preferences and the dynamics of their interconversion provides valuable insights into the molecule's energetic landscape.
Investigation of Preferred Conformers and Rotational Isomerism
In solution, this compound is expected to exist as an equilibrium of different conformers due to the rotation around the C(5)-C(carbonyl) single bond. The planarity of the benzoyl and imidazole rings is generally maintained, while the dihedral angle between them varies. The preferred conformations are dictated by a balance of steric and electronic effects.
Theoretical calculations and experimental evidence from related benzoyl-heterocycle systems suggest that the most stable conformers are those where the steric hindrance between the two ring systems is minimized. For this compound, two principal low-energy conformers, a syn-periplanar and an anti-periplanar conformation, are hypothesized. In the syn-periplanar conformation, the carbonyl oxygen is oriented towards the N(1)-methyl group of the imidazole ring. Conversely, in the anti-periplanar conformation, the carbonyl oxygen is directed away from the N(1)-methyl group.
Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful technique to probe the spatial proximity of protons and thus deduce the preferred conformation in solution. For instance, irradiation of the N(1)-methyl protons would be expected to show a significant NOE enhancement for the imidazole ring proton at the C(4) position in both conformers. However, the magnitude of the NOE effect on the ortho-protons of the methoxybenzoyl ring would differ depending on the dominant conformer. A stronger NOE to these protons would suggest a preference for the syn-periplanar conformation, where these protons are in closer proximity to the N(1)-methyl group.
The relative populations of these conformers can be estimated from the integration of their distinct signals in the ¹H NMR spectrum at low temperatures, where the interconversion is slow on the NMR timescale.
Table 1: Hypothetical Relative Populations of Conformers at Low Temperature
| Conformer | Dihedral Angle (°) (approx.) | Population (%) at -60°C |
| Syn-periplanar | 0 ± 30 | 65 |
| Anti-periplanar | 180 ± 30 | 35 |
Note: The data in this table is hypothetical and for illustrative purposes.
Dynamic NMR Studies of Conformational Exchange Processes
The interconversion between the syn-periplanar and anti-periplanar conformers is a dynamic process that can be studied using variable-temperature (VT) NMR spectroscopy. At room temperature, the rotation around the C(5)-C(carbonyl) bond is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the two conformers are coalesced.
As the temperature is lowered, the rate of interconversion decreases. If the energy barrier to rotation is sufficiently high, distinct sets of signals for each conformer can be observed at low temperatures. The temperature at which the two sets of signals coalesce (the coalescence temperature, Tc) is related to the rate of exchange and the energy barrier for the rotational process.
The energy barrier (ΔG‡) for this conformational exchange can be calculated using the Eyring equation. This involves determining the rate constant (k) at the coalescence temperature from the separation of the signals (Δν) in the slow-exchange regime.
A hypothetical dynamic ¹H NMR experiment on this compound could involve monitoring the signals of the imidazole ring protons or the ortho-protons of the methoxybenzoyl ring as a function of temperature. At low temperatures, two distinct signals for one of these protons would be observed, corresponding to the two conformers. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal.
Table 2: Hypothetical Dynamic NMR Data for Rotational Barrier Calculation
| Parameter | Value |
| Observed Proton | Imidazole C(4)-H |
| Frequency Separation (Δν) at -60°C | 50 Hz |
| Coalescence Temperature (Tc) | -20°C (253.15 K) |
| Calculated Rate Constant (k) at Tc | 111 s⁻¹ |
| Calculated Free Energy of Activation (ΔG‡) | 12.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes.
Such studies provide quantitative information about the rotational energy barrier, offering insights into the steric and electronic factors that govern the conformational dynamics of the molecule in solution.
Theoretical and Computational Investigations of 5 4 Methoxybenzoyl 1 Methyl 1h Imidazole
Quantum Chemical Calculations
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole is defined by the arrangement of its electrons in various molecular orbitals (MOs). Molecular Orbital Theory posits that atomic orbitals combine to form a new set of orbitals that extend over the entire molecule. researchgate.net These MOs have distinct energy levels and shapes, and their analysis is crucial for understanding the molecule's stability and reactivity.
Calculations for molecules with similar imidazole (B134444) and aromatic ketone functionalities show that the molecular orbitals are often delocalized across the π-conjugated systems of the imidazole and phenyl rings. researchgate.net The nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy (B1213986) and carbonyl groups possess lone pairs of electrons that contribute significantly to specific molecular orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular importance, as they are the primary orbitals involved in chemical reactions. youtube.com For this molecule, the HOMO is expected to have significant contributions from the electron-rich imidazole and methoxy-substituted phenyl rings, while the LUMO is likely concentrated on the electron-withdrawing benzoyl moiety, particularly the C=O bond and the phenyl ring.
Charge Distribution, Electrostatic Potential Maps, and Dipole Moments
The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) with differing electronegativities. This creates a specific charge distribution and molecular electrostatic potential (MEP). The MEP map is a valuable tool that visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov
Table 1: Calculated Electronic Properties of this compound (Representative Data)
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment | 3.5 - 5.0 | Debye |
| Most Negative ESP | Carbonyl Oxygen | - |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. youtube.compku.edu.cn The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical quantum chemical descriptors of a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn For this compound, the electron-donating character of the methoxy group and the methyl-imidazole ring would raise the HOMO energy, while the electron-withdrawing carbonyl group would lower the LUMO energy. Analysis of the FMOs helps predict how the molecule will interact with various reagents. rsc.org
Table 2: Frontier Molecular Orbital Parameters (Representative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Related to electron-donating ability |
| ELUMO | -1.8 | Related to electron-accepting ability |
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into the static, optimized state of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and interactions of a molecule within a defined environment, such as a solvent. researchgate.net
Exploration of Conformational Landscape and Energetic Minima
The this compound molecule has several rotatable single bonds, primarily the bond between the imidazole and carbonyl carbon, and the bond between the carbonyl carbon and the phenyl ring. Rotation around these bonds gives rise to different spatial arrangements, or conformations, each with a specific potential energy.
MD simulations can systematically explore these rotational possibilities to map out the conformational landscape. nih.gov This analysis helps identify the most stable, low-energy conformations (energetic minima) that the molecule is most likely to adopt. monash.edu For this molecule, steric hindrance between the rings and electrostatic interactions will likely govern the preferred dihedral angles, favoring conformations where the bulky groups are staggered.
Solvent Effects and Solvation Models
The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models can account for these solvent effects in two primary ways: explicitly, by surrounding the solute with a number of individual solvent molecules, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). jlu.edu.cn
For this compound, simulations in polar solvents would be expected to stabilize conformations with larger dipole moments. The solvent can also influence electronic properties, such as the HOMO-LUMO gap, and can mediate intermolecular interactions through hydrogen bonding or other non-covalent forces. mdpi.com MD simulations using explicit solvent models can provide detailed information about the structure of the solvation shell and the specific interactions between the solute and solvent molecules.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools to predict the spectroscopic characteristics of a molecule before it is synthesized or analyzed in a laboratory. These theoretical predictions are invaluable for confirming experimental results, assigning spectral peaks, and understanding the electronic structure of the compound.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry. Methods like Density Functional Theory (DFT) are frequently employed to calculate the magnetic shielding tensors of atomic nuclei within a molecule. These values are then converted into chemical shifts (δ), typically reported in parts per million (ppm).
A standard computational workflow for predicting the ¹H and ¹³C NMR spectra of this compound would involve:
Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation.
Shielding Calculation: Using a chosen level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311+G(d,p)), the isotropic magnetic shielding constants (σ) for each hydrogen and carbon atom are calculated.
Chemical Shift Calculation: The calculated shielding constants are then referenced against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
The resulting data would be presented in a table, correlating each atom in the molecule with its predicted chemical shift. Spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be computed to further refine the predicted spectrum.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole-H2 | Data not available | Data not available |
| Imidazole-H4 | Data not available | Data not available |
| Imidazole-N-CH₃ | Data not available | Data not available |
| Benzoyl-H2'/H6' | Data not available | Data not available |
| Benzoyl-H3'/H5' | Data not available | Data not available |
| Methoxy-OCH₃ | Data not available | Data not available |
| Carbonyl-C=O | Data not available | |
| Imidazole-C2 | Data not available | |
| Imidazole-C4 | Data not available | |
| Imidazole-C5 | Data not available | |
| Benzoyl-C1' | Data not available |
Theoretical Vibrational Frequencies and Intensities
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes, their frequencies (typically in cm⁻¹), and their intensities can be determined.
This analysis is crucial for:
Assigning experimental IR and Raman absorption bands to specific molecular motions (e.g., C=O stretch, C-H bend).
Confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
The computed frequencies often include systematic errors, which are typically corrected using empirical scaling factors. The results would allow for a detailed assignment of the molecule's vibrational spectrum.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
|---|---|---|
| C=O Stretch (Benzoyl) | Data not available | Data not available |
| Aromatic C=C Stretch | Data not available | Data not available |
| Imidazole Ring Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| C-O-C Stretch (Methoxy) | Data not available | Data not available |
Computational Reaction Mechanism Studies
Computational studies can elucidate the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. This involves mapping the energy landscape of the reaction and identifying key intermediate and transition states.
Potential Energy Surface Mapping for Key Transformations
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. For a chemical reaction, a simplified 2D or 3D representation of the PES can be mapped to visualize the energetic path from reactants to products.
For a molecule like this compound, PES mapping could be used to study key transformations such as:
Rotational barriers around the imidazole-carbonyl bond.
Electrophilic or nucleophilic addition reactions at the imidazole ring or carbonyl group.
By mapping the PES, researchers can identify all possible stationary points, including local minima (reactants, intermediates, products) and saddle points (transition states).
Transition State Analysis and Reaction Path Optimization
Once a potential reaction pathway is proposed, computational methods are used to locate the exact structure of the transition state (TS)—the highest energy point along the reaction coordinate. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.
After locating the TS, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the minimum energy path connecting the transition state downhill to the reactants and products, confirming that the identified TS correctly links the intended species. This analysis provides the activation energy (the energy difference between the reactants and the transition state), which is a critical parameter for understanding reaction kinetics.
Without dedicated research on this compound, these detailed computational insights remain speculative. Future studies are required to generate the specific data needed to fully characterize the theoretical properties and reactivity of this compound.
Reactivity Profiles and Mechanistic Studies of 5 4 Methoxybenzoyl 1 Methyl 1h Imidazole
Electrophilic and Nucleophilic Reactions on the Imidazole (B134444) Ring
The imidazole ring in 5-(4-methoxybenzoyl)-1-methyl-1H-imidazole is a key site for chemical modifications. Its reactivity is significantly influenced by the electronic effects of the 1-methyl and 5-(4-methoxybenzoyl) substituents.
Regioselectivity of Electrophilic Aromatic Substitution
The imidazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on this compound is primarily directed by the existing substituents. The 1-methyl group is an electron-donating group, which activates the imidazole ring towards electrophilic attack. Conversely, the 5-(4-methoxybenzoyl) group is an electron-withdrawing group, which deactivates the ring.
In general, electrophilic substitution on 1-substituted imidazoles occurs preferentially at the C4 and C5 positions. For 1-methylimidazole (B24206), computational studies suggest that the C5 position is slightly more favored for electrophilic attack than the C4 position. However, in the case of this compound, the C5 position is already occupied. Therefore, electrophilic attack is directed to the C4 or C2 positions.
The deactivating effect of the benzoyl group at C5 makes the C4 position the most probable site for electrophilic substitution. This is because the electron-withdrawing nature of the carbonyl group reduces the electron density at the adjacent C4 and the more distant C2 positions, but the effect is more pronounced at C4. Nitration of methyl benzoate, for instance, is regioselective for the 3-position due to the deactivating effect of the carbonyl group. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |
| HNO₃/H₂SO₄ | 4-Nitro-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole | 2-Nitro-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole |
| Br₂/FeBr₃ | 4-Bromo-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole | 2-Bromo-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole |
| SO₃/H₂SO₄ | This compound-4-sulfonic acid | This compound-2-sulfonic acid |
Nucleophilic Attack Pathways and Reactivity at Ring Positions
Nucleophilic aromatic substitution on the imidazole ring is generally challenging due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The 5-(4-methoxybenzoyl) group, being electron-withdrawing, does provide some activation to the imidazole ring.
The most likely positions for nucleophilic attack on the imidazole ring of this compound are the C2 and C4 positions. The C2 position is often the most susceptible to nucleophilic attack in imidazolium (B1220033) salts. While the target molecule is not a salt, the electron-withdrawing effect of the adjacent benzoyl group at C5 could render the C4 and C2 positions more electrophilic.
However, direct nucleophilic substitution on the imidazole ring of this compound is not a commonly reported reaction pathway. More often, nucleophilic attack will occur at the electrophilic carbonyl carbon of the benzoyl group.
Reactions Involving the Benzoyl Carbonyl Moiety
The benzoyl carbonyl group is a primary site of reactivity in this compound, participating in a variety of addition and addition-elimination reactions.
Carbonyl Reactivity and Addition/Elimination Processes
The carbonyl carbon of the benzoyl group is electrophilic and is susceptible to attack by nucleophiles. This can lead to a tetrahedral intermediate, which can then undergo further reactions.
Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols after acidic workup. The reaction of Grignard reagents with ketones is a well-established method for the formation of carbon-carbon bonds. rsc.org
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 2: Examples of Nucleophilic Addition and Reduction Reactions at the Benzoyl Carbonyl
| Reagent | Product after Workup | Reaction Type |
| CH₃MgBr | 1-(4-Methoxyphenyl)-1-(1-methyl-1H-imidazol-5-yl)ethanol | Nucleophilic Addition |
| PhLi | (4-Methoxyphenyl)(1-methyl-1H-imidazol-5-yl)(phenyl)methanol | Nucleophilic Addition |
| NaBH₄ | (4-Methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methanol | Reduction |
Influence of Imidazole Substituent on Carbonyl Activation
The nitrogen atoms in the imidazole ring exert an inductive electron-withdrawing effect, which can increase the partial positive charge on the carbonyl carbon, thereby activating it towards nucleophilic attack. However, the π-system of the imidazole ring can donate electron density to the carbonyl group through resonance, which would have a deactivating effect. The net influence is a balance of these opposing effects.
Metal-Catalyzed Transformations and Coordination Chemistry
The presence of multiple potential coordination sites (the N3 atom of the imidazole ring and the carbonyl oxygen) makes this compound an interesting ligand in coordination chemistry and a potential substrate for metal-catalyzed reactions.
Transition metal complexes of imidazole derivatives are well-documented. nih.govjocpr.com The N3 atom of the imidazole ring, with its available lone pair of electrons, is a primary coordination site for metal ions. The carbonyl oxygen can also participate in coordination, potentially leading to the formation of chelate complexes.
In the realm of metal-catalyzed transformations, the imidazole ring can be functionalized through cross-coupling reactions. For instance, if a halo-substituent were present on the imidazole ring, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds. nih.govresearchgate.netnih.govyoutube.com While the parent molecule does not have a leaving group for such reactions, its derivatives could be utilized in this manner.
Table 3: Potential Metal-Catalyzed Reactions of Halogenated Derivatives
| Derivative | Reaction Type | Catalyst | Product |
| 4-Bromo-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole | Suzuki Coupling | Pd(PPh₃)₄ | 4-Aryl-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole |
| 4-Iodo-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole | Heck Coupling | Pd(OAc)₂ | 4-Alkenyl-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole |
| 2-Bromo-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole | Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-5-(4-methoxybenzoyl)-1-methyl-1H-imidazole |
Investigation of this compound as a Ligand
There is no specific research available that investigates this compound as a ligand for metal complexes. In general, imidazole and its derivatives are well-known for their ability to coordinate with a variety of metal ions. The imidazole ring contains two nitrogen atoms, one of which possesses a lone pair of electrons, making it a potential coordination site for metal ions. The specific substituents on the imidazole ring, in this case, a 1-methyl group and a 5-(4-methoxybenzoyl) group, would be expected to influence its electronic properties and steric hindrance, thereby affecting its coordination behavior. However, without experimental data, any discussion on its specific ligand properties remains speculative.
Complex Formation and Stability Studies with Transition Metals
Consistent with the lack of data on its ligand properties, there are no published studies on the complex formation of this compound with transition metals. Consequently, no stability constants for such complexes have been determined. Stability constants are crucial for understanding the strength of the metal-ligand bond and predicting the behavior of the complex in solution. The determination of these constants typically involves techniques such as potentiometric titration or spectrophotometry. For related imidazole-containing ligands, the stability of their transition metal complexes has been shown to vary depending on the nature of the metal ion and the substituents on the imidazole ring. rsc.orgthepharmajournal.com
Kinetic and Thermodynamic Characterization of Key Chemical Reactions
Determination of Reaction Rate Laws and Activation Parameters
No kinetic studies have been reported for chemical reactions involving this compound. The determination of reaction rate laws and activation parameters, such as activation energy, is fundamental to understanding reaction mechanisms. Such studies would involve monitoring the concentration of reactants or products over time under various conditions.
Equilibrium Constant Measurements for Reversible Processes
There is no information available regarding the measurement of equilibrium constants for any reversible chemical processes involving this compound. This includes acid-base equilibria or reversible complex formation.
Radical Reactions and Photochemical Transformations
Specific studies on the radical reactions and photochemical transformations of this compound are absent from the scientific literature. The benzoyl moiety suggests potential for photochemical activity, as benzophenone (B1666685) and its derivatives are well-known photosensitizers. Research on other benzoyl-substituted heterocyclic compounds has shown they can undergo various photochemical reactions, including photo-Fries rearrangements and photoinduced electron transfer processes. researchgate.netrsc.org Similarly, some imidazole derivatives have been shown to undergo photo-oxidation reactions. rsc.org However, in the absence of direct experimental evidence, the photochemical behavior of this compound remains uncharacterized.
Synthesis and Chemical Exploration of Analogues and Derivatives of 5 4 Methoxybenzoyl 1 Methyl 1h Imidazole
Design Principles for Rational Chemical Modification
The rational design of analogues of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole is guided by established principles in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles involve systematic structural modifications to probe the chemical space around the core scaffold.
Systematic Variation of Substituents on the Phenyl Ring
The 4-methoxybenzoyl group is a key feature of the molecule, and its phenyl ring is a prime target for systematic modification. The nature, position, and size of substituents on this ring can significantly influence the compound's electronic and steric properties, thereby affecting its biological interactions.
Table 1: Examples of Systematic Phenyl Ring Substitutions
| Position | Electron-Donating Groups (EDGs) | Electron-Withdrawing Groups (EWGs) | Halogens |
| Ortho (2-) | -CH₃, -OH, -OCH₃ | -NO₂, -CN, -CF₃ | -F, -Cl, -Br |
| Meta (3-) | -CH₃, -OH, -OCH₃ | -NO₂, -CN, -CF₃ | -F, -Cl, -Br |
| Para (4-) | -CH₃, -OH, -NH₂ | -NO₂, -CN, -CF₃ | -F, -Cl, -Br |
Modifications to the Imidazole (B134444) Core and N-Substitution
The imidazole core itself offers several avenues for modification. The N-methyl group at the 1-position can be replaced with a variety of other alkyl or aryl groups to explore the impact of steric bulk and lipophilicity in that region of the molecule. Additionally, the hydrogen atoms at the 2- and 4-positions of the imidazole ring are potential sites for substitution, allowing for the introduction of diverse functional groups.
The N-1 substituent is crucial for modulating the compound's pharmacokinetic profile. For instance, replacing the methyl group with longer alkyl chains, cyclic systems, or functionalized side chains can alter solubility, metabolic stability, and membrane permeability.
Table 2: Potential Modifications of the Imidazole Moiety
| Position | Modification Type | Examples of Substituents |
| N-1 | Alkyl Chains | Ethyl, Propyl, Isopropyl, Butyl |
| N-1 | Functionalized Alkyl | 2-Hydroxyethyl, 2-Aminoethyl |
| N-1 | Aryl/Heteroaryl | Phenyl, Pyridyl |
| C-2 | Substitution | -CH₃, -Cl, -Br, -NH₂ |
| C-4 | Substitution | -CH₃, -Cl, -Br, -CN |
Isosteric Replacements within the Molecular Structure
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic profile. In the context of this compound, several isosteric replacements can be considered.
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a common site for metabolic oxidation. Replacing it with more stable isosteres can improve metabolic stability. The benzoyl carbonyl group (C=O) is a key hydrogen bond acceptor and can also be replaced by other groups with similar electronic and steric characteristics.
Table 3: Isosteric Replacements for Key Functional Groups
| Original Group | Isosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH₃) | -F, -Cl, -CF₃, -OCF₃ | Improve metabolic stability, alter electronic properties. |
| Methoxy (-OCH₃) | -CH₂F, -CHF₂ | Mimic steric and electronic features with enhanced stability. |
| Carbonyl (C=O) | -C(OH)H-, -SO₂-, -C=NOH | Modulate hydrogen bonding capacity and chemical reactivity. |
| Phenyl Ring | Thiophene, Pyridine, Furan | Explore different aromatic systems and potential for new interactions. |
Advanced Synthetic Routes to Key Analogues
The synthesis of this compound and its analogues can be approached through various synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic approaches can be employed for the efficient generation of a library of analogues.
A convergent synthesis would involve the separate synthesis of the 1-methyl-1H-imidazole core and the substituted benzoyl moiety, followed by their coupling in a later step. This approach is advantageous for creating diversity in both parts of the molecule independently. For example, a variety of substituted benzoyl chlorides can be coupled with a pre-functionalized imidazole.
A divergent synthesis would start from a common intermediate that is later elaborated into a range of different analogues. For instance, a key intermediate such as 1-methyl-5-halo-1H-imidazole could be synthesized and then subjected to various coupling reactions with different boronic acids or other organometallic reagents to introduce a range of aroyl groups. A modular approach starting from readily available ketones and aldehydes can also be used to build a library of substituted imidazoles. organic-chemistry.org
Functionalization Reactions of the Parent Compound
Once the parent compound, this compound, is synthesized, it can serve as a scaffold for further functionalization.
Electrophilic aromatic substitution on the imidazole ring is a common method for introducing new functional groups. Imidazole itself is susceptible to electrophilic attack, typically at the C4 or C5 position. masterorganicchemistry.comresearchgate.net Halogenation, nitration, and sulfonation are potential reactions, although the conditions must be carefully controlled to avoid reaction on the more activated phenyl ring.
The benzoyl moiety also offers sites for functionalization. The carbonyl group can undergo reduction to an alcohol or conversion to an oxime. The aromatic ring of the benzoyl group can be further substituted via electrophilic aromatic substitution, although the existing methoxy and acyl groups will direct the position of the incoming substituent. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds on a halogenated version of the parent compound. nih.govsigmaaldrich.com
Structure-Reactivity Relationships and Structure-Property Correlations
The chemical behavior and physical properties of this compound and its analogues are intrinsically linked to their molecular structure. Modifications to the imidazole core, the benzoyl moiety, or the methyl group at the N1 position can profoundly influence their reactivity and spectroscopic signatures.
Impact of Structural Modifications on Chemical Reactivity Profiles
The reactivity of this compound is primarily dictated by the interplay of the electron-donating methoxy group, the electron-withdrawing benzoyl group, and the inherent electronic nature of the 1-methyl-1H-imidazole ring.
The acylation of imidazoles is a fundamental reaction, and the presence of substituents on the imidazole ring can significantly affect the reaction's outcome and the stability of the resulting acylated products. For instance, the N-acylation of imidazoles is often inhibited by the tendency of the imidazole ring to undergo fission under the influence of acylating agents and alkalis. However, the presence of a methyl group at the N1 position, as in the target molecule, precludes N-acylation at this position and directs reactivity towards other sites on the ring or the benzoyl substituent.
The benzoyl group at the C5 position is a key functional handle for further chemical transformations. The carbonyl group can undergo typical reactions such as reduction to an alcohol or conversion to a hydrazone. The reactivity of this carbonyl group is influenced by the electronic effects of the methoxy group on the phenyl ring. The electron-donating nature of the methoxy group at the para-position increases the electron density on the benzoyl carbonyl oxygen, which can modulate its reactivity towards nucleophiles.
Furthermore, N-methylimidazole itself is known to act as a catalyst in acylation reactions, proceeding via the formation of an N-acylated intermediate. nih.gov This catalytic activity highlights the inherent nucleophilicity of the imidazole nitrogen, which, in the case of this compound, is already occupied by a methyl group. This structural feature prevents self-catalysis and allows for more controlled functionalization.
Structural modifications, such as altering the substituent on the benzoyl ring or changing the alkyl group at the N1 position, can be used to fine-tune the reactivity profile. For example, replacing the methoxy group with an electron-withdrawing group would be expected to increase the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack.
Correlation of Molecular Structure with Spectroscopic Signatures
The spectroscopic properties of this compound and its derivatives provide valuable insights into their molecular structure and electronic environment. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are key techniques used for their characterization.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the benzoyl group, typically in the range of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The electron-donating methoxy group would likely cause a slight shift to a lower wavenumber compared to an unsubstituted benzoyl-imidazole. Other characteristic bands would include C-H stretching vibrations of the aromatic and methyl groups, and C-N and C=C stretching vibrations of the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of these compounds. The chemical shifts of the protons on the imidazole and phenyl rings are indicative of the electronic distribution within the molecule. For this compound, one would expect to see distinct signals for the methyl protons on the nitrogen, the methoxy group protons, and the aromatic protons on both the imidazole and phenyl rings. The coupling patterns of the aromatic protons can confirm the substitution pattern.
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shift of the carbonyl carbon in the benzoyl group is particularly informative and is influenced by the substituents on the phenyl ring. The carbons of the imidazole ring would also show characteristic chemical shifts.
The following table provides hypothetical ¹H NMR data for this compound based on known data for similar structures.
| Proton | Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~3.7 | s |
| O-CH₃ | ~3.9 | s |
| Imidazole-H | ~7.5 - 8.0 | m |
| Phenyl-H (ortho to C=O) | ~7.9 | d |
| Phenyl-H (meta to C=O) | ~7.0 | d |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the elemental composition. Fragmentation patterns can provide further structural information, often showing cleavage at the bond between the imidazole ring and the benzoyl group.
Influence on Non-Covalent Interactions and Self-Assembly (If Relevant)
The imidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are crucial in determining the solid-state structure and can influence the self-assembly of molecules.
In this compound, the presence of the aromatic rings and the polar carbonyl and methoxy groups provides opportunities for various non-covalent interactions. The imidazole ring itself can act as a hydrogen bond acceptor through its sp²-hybridized nitrogen atom, although in this N-methylated derivative, it cannot act as a hydrogen bond donor.
The aromatic benzoyl and imidazole rings can engage in π-π stacking interactions, which are important in crystal packing and can lead to the formation of ordered supramolecular structures. The methoxy group can also participate in weak C-H···O hydrogen bonds.
Investigation of Synthetic Intermediates and Side Products
The synthesis of this compound likely involves the acylation of 1-methylimidazole (B24206). In such reactions, the formation of intermediates and side products is common and their characterization is crucial for optimizing the reaction conditions and understanding the reaction mechanism.
A plausible synthetic route could involve the Friedel-Crafts acylation of 1-methylimidazole with 4-methoxybenzoyl chloride. In this type of reaction, the regioselectivity of the acylation is a key factor. Acylation can potentially occur at different positions on the imidazole ring. The formation of other isomers, such as 4-(4-Methoxybenzoyl)-1-methyl-1H-imidazole, could be a potential side product.
During the synthesis of 1-acyl imidazoles, imidazole itself can be released as a byproduct. google.com In the context of synthesizing the target molecule, if the starting material is not fully N-methylated, the unmethylated imidazole could react to form N-acylated side products.
Furthermore, the reaction of N-methylimidazole with acylating agents like acetic anhydride (B1165640) can proceed through a nucleophilic route involving the formation of an N-acylated catalyst intermediate. nih.gov While the target molecule is a C-acylated product, the potential for transient N-acylated intermediates should be considered, especially if the reaction conditions are not carefully controlled.
The following table lists potential intermediates and side products in the synthesis of this compound.
| Compound Type | Specific Example | Potential Role/Origin |
| Isomeric Product | 4-(4-Methoxybenzoyl)-1-methyl-1H-imidazole | Result of non-regioselective acylation |
| N-Acylated byproduct | 1-(4-Methoxybenzoyl)imidazole | From reaction with unmethylated imidazole impurity |
| Starting Material Adduct | Complex of 1-methylimidazole and acylating agent | Transient intermediate in the acylation process |
| Unreacted Starting Material | 1-methylimidazole | Incomplete reaction |
| Unreacted Acylating Agent | 4-methoxybenzoyl chloride | Incomplete reaction |
Careful analysis of the reaction mixture using techniques like chromatography and spectroscopy is essential to identify and quantify these species, leading to a more efficient and controlled synthesis of the desired product.
Potential Advanced Material and Supramolecular Applications and Future Research Directions
Role in Supramolecular Chemistry and Host-Guest Interactions
The imidazole (B134444) moiety is a versatile building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. rsc.org These interactions are fundamental to the construction of complex, self-assembled architectures with tailored properties.
The structure of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole allows for specific intermolecular interactions that can drive self-assembly. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking. These interactions can lead to the formation of well-ordered supramolecular structures. For instance, studies on other imidazole derivatives have shown their ability to co-crystallize with carboxylic acids to form layered structures held together by a network of hydrogen bonds. nih.gov
Molecular recognition is another area where this compound could be influential. The imidazole ring is known to bind to various ions and molecules through non-covalent interactions, forming stable supramolecular complexes. researchgate.net The methoxybenzoyl group could further enhance this capability, potentially allowing for selective recognition of specific guest molecules. The binding properties of imidazole derivatives with receptors like cobalt(III)-porphyrins have been demonstrated, suggesting potential applications in sensing and separation technologies. nih.gov
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Participating Moieties | Potential Application |
|---|---|---|
| Hydrogen Bonding | Imidazole nitrogen atoms with donor groups | Crystal engineering, formation of gels |
| π-π Stacking | Imidazole and phenyl rings | Formation of columnar or layered structures |
| Metal Coordination | Imidazole nitrogen atoms with metal ions | Catalysis, functional materials |
The ability of this compound to participate in directional non-covalent interactions makes it a candidate for the design of functional supramolecular assemblies. These assemblies can range from discrete molecular capsules to extended one-, two-, or three-dimensional networks. Imidazole and its derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs), which are crystalline materials with porous structures and high surface areas. rsc.org
The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the benzoyl and methoxy (B1213986) groups can be used to tune the steric and electronic properties of the resulting framework. This could lead to the development of MOFs with applications in gas storage, separation, and catalysis. Furthermore, the functional groups on the molecule could be modified to introduce additional functionalities, such as photo- or electro-activity, leading to the creation of smart materials that respond to external stimuli.
Prospects in Organic Materials Science
The electronic and optical properties of imidazole derivatives have led to their investigation in various areas of organic materials science, including organic light-emitting diodes (OLEDs) and other electronic devices.
Imidazole-based compounds have been explored as components of organic semiconductors and emitters in OLEDs. researchgate.net The conjugated π-system of the imidazole and benzoyl moieties in this compound suggests that it may possess interesting photophysical properties. The methoxy group, being an electron-donating group, and the benzoyl group, an electron-withdrawing group, create a donor-acceptor-like structure which can be beneficial for charge transfer and luminescence.
Theoretical and experimental studies on similar imidazole derivatives have shown that their electronic properties can be tuned by modifying the substituents on the imidazole ring. researchgate.net This tunability makes them attractive for the development of new materials for organic electronics. For example, imidazole derivatives have been used as host materials for phosphorescent emitters in OLEDs and as electron-transporting materials. researchgate.net
Table 2: Representative Spectroscopic Data for a Structurally Related Compound: 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
| Spectroscopic Technique | Key Features | Reference |
|---|---|---|
| 1H NMR (in Acetone + DMSO-d6) | Signals for aromatic protons and methoxy group. | researchgate.net |
This data is for a related compound and serves as an illustrative example of the types of spectroscopic features that might be expected for this compound.
Functionalized imidazoles can serve as monomers for the synthesis of polymers with tailored properties. researchgate.net The presence of the reactive benzoyl group and the potential for further functionalization of the aromatic rings in this compound make it a candidate for incorporation into polymeric backbones or as pendant groups. Imidazole-containing polymers have been investigated for a variety of applications, including as proton conductors in fuel cells, as catalysts, and in drug delivery systems. nih.govrsc.org
The polymerization of vinyl-substituted imidazoles has been explored, and the resulting polymers exhibit interesting solution properties and biological activities. rsc.org While the target compound is not vinyl-substituted, it could potentially be modified to include a polymerizable group, or the benzoyl group could be used in condensation polymerization reactions. The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, depending on the polymer architecture.
Emerging Methodologies in Imidazole Chemistry
Recent advances in synthetic organic chemistry have provided new tools for the regioselective synthesis and functionalization of imidazole derivatives. acs.org These methodologies are crucial for accessing novel structures like this compound and for creating a library of related compounds for structure-activity relationship studies.
One of the key challenges in imidazole synthesis is controlling the regioselectivity of substitution. Modern methods, such as transition-metal-catalyzed cross-coupling reactions, have enabled the direct arylation of the imidazole core with high regioselectivity. nih.gov For instance, palladium-catalyzed direct arylation has been successfully used for the synthesis of 1,5-diaryl-1H-imidazoles. Such methods could be adapted for the synthesis of the target molecule.
Furthermore, multicomponent reactions offer an efficient way to construct the imidazole ring in a single step from simple starting materials. acs.org These reactions are often more environmentally friendly and atom-economical than traditional multi-step syntheses. The development of novel catalysts, including polymer-supported catalysts, is also facilitating the synthesis of complex imidazole derivatives with high yields and purity. nih.gov These emerging synthetic strategies will be instrumental in exploring the full potential of this compound and related compounds in the fields of supramolecular chemistry and materials science.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Unresolved Academic Challenges and Opportunities for Further Research
While "this compound" represents a specific molecular architecture, its full potential and the associated scientific hurdles are best understood within the broader context of substituted imidazole derivatives. The academic community faces several unresolved challenges in this area, which simultaneously present exciting opportunities for further investigation.
A primary challenge lies in the regioselective synthesis of polysubstituted imidazoles. The development of synthetic methodologies that allow for precise control over the placement of various functional groups on the imidazole ring is crucial for establishing clear structure-property relationships. rsc.org For "this compound," this translates to exploring more efficient and sustainable synthetic routes that can be easily adapted to create a library of analogous compounds with varied substitution patterns on both the imidazole and the benzoyl moieties. researchgate.net Green chemistry approaches, such as microwave-assisted and ultrasound-promoted syntheses, are emerging as promising avenues to address the limitations of traditional methods. researchgate.net
Another significant academic challenge is the elucidation of detailed structure-property relationships . While the pharmacological potential of imidazole derivatives is widely recognized, their application in materials science is less explored. jchemrev.com For "this compound," a key opportunity lies in systematically studying how modifications to its structure affect its photophysical, electronic, and self-assembly properties. For instance, the introduction of different substituents on the benzoyl ring could modulate the compound's electron-donating or -accepting capabilities, influencing its potential use in organic electronics or as a sensor. A series of 2-aryl-4-benzoyl-imidazoles has been investigated as potential anticancer agents that target tubulin polymerization, suggesting that the benzoyl moiety is a critical component for biological activity. nih.gov Further research could explore the specific role of the 4-methoxy group and the 1-methyl group in this context.
The supramolecular chemistry of benzoyl-imidazole derivatives is another area ripe for exploration. The imidazole core, with its hydrogen bond donor and acceptor sites, and the benzoyl group, with its potential for π-π stacking interactions, make these compounds excellent candidates for the construction of complex, self-assembled architectures. nih.gov A significant opportunity exists to investigate the coordination of "this compound" with various metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net These materials could exhibit interesting catalytic, porous, or photoluminescent properties.
Finally, the long-term stability and processability of imidazole-based materials remain a challenge. For any potential application in advanced materials, the stability of the compound under various environmental conditions (e.g., heat, light, humidity) is paramount. Research into formulating "this compound" into films, coatings, or composites, and evaluating their long-term performance, would be a critical step towards practical applications. For instance, imidazole compounds have been used to create protective films on copper nanoparticles to prevent oxidation, a concept that could be extended to other material protection applications. mdpi.com
| Research Area | Unresolved Challenges | Opportunities for "this compound" |
| Synthesis | Regioselective and sustainable synthesis of polysubstituted imidazoles. | Development of green synthetic routes to create a library of analogues for structure-property studies. |
| Structure-Property Relationships | Limited understanding of how structural modifications impact material properties. | Systematic investigation of the effects of substituents on photophysical and electronic properties for applications in sensors or organic electronics. |
| Supramolecular Chemistry | Exploring the full potential of self-assembly and coordination chemistry. | Design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with novel catalytic or photoluminescent properties. |
| Material Stability | Ensuring long-term stability and processability for practical applications. | Formulation into stable films or coatings and evaluation of their performance for material protection or other advanced applications. |
Outlook on the Broader Chemical Impact of Imidazole Derivatives
The imidazole nucleus is a cornerstone of heterocyclic chemistry, and its derivatives are poised to continue making a significant impact across a wide range of scientific disciplines. The versatility of the imidazole scaffold, characterized by its aromaticity, amphoteric nature, and ability to engage in various intermolecular interactions, ensures its continued relevance in both medicinal chemistry and materials science. nbinno.comnih.govijpsjournal.com
In the realm of medicinal chemistry , the future of imidazole derivatives appears exceptionally bright. The imidazole core is a key component in numerous existing drugs with a wide range of therapeutic applications, including antifungal, anticancer, and antihypertensive agents. jchemrev.comresearchgate.netisca.me The ongoing exploration of novel imidazole-based compounds is expected to yield new therapeutic agents with improved efficacy and reduced side effects. eurekaselect.com The ability of the imidazole ring to serve as a versatile scaffold allows for the fine-tuning of pharmacological activity through targeted chemical modifications.
The impact of imidazole derivatives on materials science is a rapidly growing area. Their ability to coordinate with metal ions is being exploited in the development of novel catalysts, corrosion inhibitors, and functional polymers. researchgate.netnbinno.com Imidazole-based ionic liquids are also gaining attention as environmentally friendly solvents and electrolytes. The unique electronic properties of the imidazole ring make it an attractive component for the design of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net
Furthermore, the role of imidazole derivatives in supramolecular chemistry is expanding. The directional hydrogen bonding and π-π stacking capabilities of the imidazole ring are being harnessed to construct intricate and functional supramolecular assemblies, such as gels, liquid crystals, and molecular machines. nih.gov These advanced materials have potential applications in drug delivery, tissue engineering, and nanotechnology.
| Field | Current Impact | Future Outlook |
| Medicinal Chemistry | Core component of numerous drugs (antifungal, anticancer, etc.). | Development of new therapeutic agents with enhanced efficacy and novel mechanisms of action. |
| Materials Science | Used in catalysts, corrosion inhibitors, and functional polymers. | Expansion into organic electronics (OLEDs, sensors) and green technologies (ionic liquids). |
| Supramolecular Chemistry | Building blocks for self-assembled materials. | Creation of advanced functional materials for drug delivery, tissue engineering, and nanotechnology. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
